Flemiphilippinin A

Description

This compound has been reported in Flemingia macrophylla and Flemingia prostrata with data available.

Structure

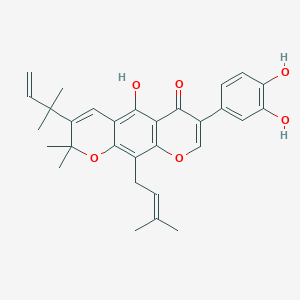

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O6/c1-8-29(4,5)23-14-19-25(33)24-26(34)20(17-10-12-21(31)22(32)13-17)15-35-28(24)18(11-9-16(2)3)27(19)36-30(23,6)7/h8-10,12-15,31-33H,1,11H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTMMYSERQFPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)C=C(C(O2)(C)C)C(C)(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Flemiphilippinin A: A Comprehensive Technical Analysis

Flemiphilippinin A, a prenylated isoflavone primarily isolated from the plant species Flemingia philippinensis and Flemingia macrophylla, has garnered significant interest within the scientific community for its notable antioxidant and antitumor properties. This technical guide provides an in-depth overview of its chemical structure, biological activities with supporting quantitative data, detailed experimental protocols for its study, and a visualization of its proposed signaling pathway in cancer cells.

Chemical Structure

This compound is a complex flavonoid derivative. Its chemical identity is defined by the following key identifiers:

-

IUPAC Name : 7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one

-

Chemical Formula : C₃₀H₃₂O₆

-

Molecular Weight : 488.57 g/mol

-

SMILES String : C=CC(C)(C)C1=Cc2c(c(CC=C(C)C)c3occ(-c4ccc(O)c(O)c4)c(=O)c3c2O)OC1(C)C

-

CAS Number : 140366-64-9

Quantitative Biological Data

The biological efficacy of this compound has been quantified in several studies, particularly focusing on its antioxidant and anticancer activities. The following table summarizes key quantitative data.

| Biological Activity | Assay | Cell Line/Target | Measurement | Value | Reference |

| Antioxidant Activity | DPPH radical scavenging | - | EC₅₀ | 18.36 µg/mL | [CymitQuimica] |

| Anticancer Activity | MTT Assay | BEL-7402 (Hepatocellular Carcinoma) | - | Some antitumor activity at 5 µg/mL | [CymitQuimica] |

| Anticancer Activity | MTT Assay | A-549 (Lung Epithelial Carcinoma) | - | Some antitumor activity at 5 µg/mL | [CymitQuimica] |

| Anticancer Activity | MTT Assay | HCT-8 (Ileocecal Adenocarcinoma) | - | Some antitumor activity at 5 µg/mL | [CymitQuimica] |

Experimental Protocols

The isolation, characterization, and evaluation of the biological activity of this compound involve a series of detailed experimental procedures.

A common method for isolating this compound from its natural sources, such as the roots of Flemingia philippinensis, involves the following steps:

-

Extraction : The dried and powdered plant material is subjected to extraction with a 75% ethanolic solution.

-

Chromatographic Separation : The resulting crude extract is then subjected to a series of column chromatography techniques for purification. This typically includes:

-

Silica gel column chromatography.

-

Octadecylsilyl (ODS) silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to isolate the pure compound.

The chemical structure of the isolated this compound is confirmed using various spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR experiments are conducted to elucidate the detailed arrangement of atoms within the molecule.

The antioxidant potential of this compound is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

A solution of DPPH in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging is calculated, and the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

The cytotoxic effect of this compound on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

An MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Signaling Pathway of this compound-Induced Paraptosis

Recent research has elucidated that this compound can induce a form of regulated cell death known as paraptosis in lung cancer cells. This process is mediated through the induction of endoplasmic reticulum (ER) stress and subsequent mitochondrial dysfunction. The proposed signaling pathway is visualized below.

Caption: Signaling pathway of this compound-induced paraptosis.

This diagram illustrates that this compound targets the c-Myc protein, leading to an increase in endoplasmic reticulum stress. This stress condition, in turn, mediates the upregulation of the CHOP protein, which subsequently causes mitochondrial dysfunction, ultimately culminating in paraptotic cell death in lung cancer cells.[1] This mechanism highlights a promising avenue for the development of novel anticancer therapies.

References

The Botanical Origin and Chromatographic Isolation of Flemiphilippinin A

A Technical Guide for Researchers and Drug Development Professionals

Flemiphilippinin A, a prenylated flavonoid, has garnered significant scientific interest for its potential therapeutic applications, notably its potent antitumor activities.[1][2] This technical guide provides an in-depth overview of the natural source of this compound and the detailed methodologies for its isolation and purification, tailored for researchers, scientists, and professionals in the field of drug development.

Natural Source

This compound is a bioactive compound naturally occurring in plants of the Flemingia genus, which belongs to the Fabaceae family. The primary botanical source for this compound is the roots of Flemingia philippinensis .[3][4][5][6][7][8] Additionally, this compound has been isolated from Flemingia prostrata .[1] These plants have a history of use in traditional medicine, particularly in Southeast Asia, for treating a variety of ailments.[9]

Isolation of this compound: An Experimental Protocol

The isolation of this compound from its natural source involves a multi-step process encompassing extraction and multi-stage chromatographic purification. The following protocol is a synthesized methodology based on established research.

Plant Material Preparation

The roots of Flemingia philippinensis are collected, washed, dried, and powdered to increase the surface area for efficient solvent extraction.

Extraction

The powdered root material undergoes solvent extraction to isolate a crude extract containing this compound and other secondary metabolites. An optimized ultrasonic-assisted extraction method has been shown to be efficient for obtaining total flavonoids from F. philippinensis.[2][8]

Table 1: Optimized Ultrasonic-Assisted Extraction Parameters for Total Flavonoids [2][8]

| Parameter | Optimal Condition |

| Extraction Solvent | 85% Methanol |

| Solvent to Solid Ratio | 40 mL/g |

| Extraction Time | 40 minutes |

| Number of Extractions | 1 |

Following extraction, the solvent is evaporated under reduced pressure to yield a crude extract.

Solvent Partitioning

The crude extract is typically suspended in water and subjected to successive partitioning with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their solubility.[10]

Chromatographic Purification

The fraction enriched with this compound (often the dichloromethane or ethyl acetate fraction) is then subjected to a series of chromatographic techniques for purification.[3][6][10]

-

Silica Gel Column Chromatography: The enriched fraction is first separated using silica gel column chromatography with a gradient elution system, typically a mixture of cyclohexane and ethyl acetate.[10]

-

ODS Silica Gel and Sephadex LH-20 Column Chromatography: Further purification is achieved using reversed-phase (ODS) silica gel and size-exclusion (Sephadex LH-20) column chromatography.[3][6]

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is often accomplished using semi-preparative HPLC, yielding a highly pure compound.[10]

The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[3][6]

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Flemingia philippinensis roots.

References

- 1. This compound induces paraptosis in lung cancer cells via c-Myc-driven endoplasmic reticulum stress and CHOP-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultrasonic-assisted extraction and evaluation of biological activities of flavonoids from Flemingia philippinensis Merr et Rolfe | Tropical Journal of Pharmaceutical Research [ajol.info]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Composition of Roots Flemingia philippinensis and Their Inhibitory Kinetics on Aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Flavonoids from roots of Flemingia philippinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. caringsunshine.com [caringsunshine.com]

- 10. Prenylated chromones and flavonoids isolated from the roots of Flemingia macrophylla and their anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Flemiphilippinin A: A Technical Guide on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flemiphilippinin A, a prenylated isoflavone, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of its discovery, botanical origin from Flemingia philippinensis, and its molecular mechanism of action. This document details the isolation and structure elucidation of this compound, presents its biological activity through quantitative data, and outlines the experimental protocols for its study. Furthermore, it includes diagrams of its signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

Flemingia philippinensis (Merr. & Rolfe) Li, a shrub belonging to the Fabaceae family, is a plant with a history of use in traditional medicine, particularly for treating conditions like rheumatism and arthropathy.[1] Phytochemical investigations have revealed a wealth of bioactive compounds within this plant, primarily flavonoids and isoflavones.[2][3] Among these, this compound has been identified as a potent anti-cancer agent. It is important to note that in botanical literature, Flemingia prostrata Roxb. is considered a synonym for Flemingia philippinensis.[4][5][6][7][8] Therefore, research referring to this compound from Flemingia prostrata pertains to the same compound from Flemingia philippinensis.[4]

Recent studies have elucidated the significant anti-tumor activity of this compound, particularly against lung cancer.[4] Its mechanism of action is unique, inducing a form of regulated cell death known as paraptosis through the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[4] This guide aims to consolidate the current knowledge on this compound for researchers and professionals in the field of drug discovery and development.

Discovery and Origin

This compound is a naturally occurring prenylated isoflavone isolated from the roots of Flemingia philippinensis. While the plant is a source of numerous flavonoids, including Flemiphilippinins C and D, this compound has been a subject of recent focused research due to its distinct biological activities.[3][4]

Isolation and Purification

The isolation of this compound from Flemingia philippinensis typically involves solvent extraction followed by a series of chromatographic separations. A general protocol is outlined below, based on established methods for isolating flavonoids from this genus.

Experimental Protocol: Isolation and Purification of this compound

-

Extraction:

-

Partitioning:

-

The crude extract is concentrated under reduced pressure and then suspended in water.

-

The aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (CH2Cl2), and n-butanol, to separate compounds based on their polarity. This compound, being a moderately polar isoflavone, is typically enriched in the dichloromethane or ethyl acetate fraction.[5]

-

-

Chromatographic Separation:

-

The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents like petroleum ether-acetone or cyclohexane-ethyl acetate.[5]

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.

-

Further purification is achieved using additional chromatographic techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[1][2]

-

Structure Elucidation

The chemical structure of this compound is determined through a combination of spectroscopic methods.

Experimental Protocol: Structure Elucidation of this compound

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR and 13C NMR: These one-dimensional NMR techniques provide information about the proton and carbon framework of the molecule, respectively.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between protons (COSY), protons and their directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC). These correlations allow for the unambiguous assignment of all proton and carbon signals and the final elucidation of the structure.

-

Biological Activity and Mechanism of Action

This compound exhibits significant anti-tumor effects, particularly against lung cancer cells.[4] Its primary mechanism of action involves the induction of paraptosis, a form of regulated cell death distinct from apoptosis.

Paraptosis Induction via ER Stress and Mitochondrial Dysfunction

This compound's anti-cancer activity is mediated through a specific signaling pathway:

-

Targeting c-Myc: this compound has been shown to target the oncoprotein c-Myc.[4]

-

Induction of ER Stress: The interaction with c-Myc leads to excessive endoplasmic reticulum (ER) stress.[4]

-

CHOP-Mediated Mitochondrial Dysfunction: The heightened ER stress promotes the accumulation of the transcription factor CHOP, which in turn mediates mitochondrial dysfunction. This is characterized by a disruption of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and inhibition of mitochondrial oxidative phosphorylation.[4]

-

Paraptosis: The culmination of these events is the triggering of paraptosis, a cell death pathway characterized by the formation of cytoplasmic vacuoles and swelling of the ER and mitochondria.[4]

dot

Caption: Signaling pathway of this compound-induced paraptosis.

Overcoming Drug Resistance

A significant finding is that this compound can enhance the sensitivity of gefitinib-resistant lung cancer cells to this EGFR inhibitor.[4] By inducing paraptosis, this compound provides an alternative cell death pathway that can bypass the resistance mechanisms to conventional apoptosis-inducing drugs.[4]

Quantitative Data

The biological activity of this compound and related compounds has been quantified in several studies. The following tables summarize the available data.

Table 1: Cytotoxicity of this compound and Related Compounds against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | A549 (Lung Cancer) | Not explicitly stated, but potent | [4] |

| This compound | H1975 (Lung Cancer) | Not explicitly stated, but potent | [4] |

| Flemiphilippinin F | A549 (Lung Cancer) | 4.50 - 19.83 | [5] |

| Flemiphilippinin F | H1975 (Lung Cancer) | < 5 | [5] |

Table 2: Antioxidant Activity of this compound

| Assay | EC50 (µg/mL) |

| DPPH Radical Scavenging | 18.36 |

*Data from a study on ultrasonic-assisted extraction of flavonoids from Flemingia philippinensis.

Experimental Protocols

This section provides an overview of the key experimental protocols used to investigate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

dot

Caption: Workflow for the MTT cell viability assay.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., c-Myc, CHOP, Bcl-2).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and visualize the protein bands.

Immunofluorescence

Immunofluorescence is used to visualize the localization of specific proteins within cells.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells to preserve their structure and permeabilize the cell membranes to allow antibody entry.

-

Blocking: Block non-specific binding sites.

-

Primary Antibody Incubation: Incubate with a primary antibody against the target protein.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining: Stain the nuclei with a fluorescent dye like DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the fluorescent signals using a fluorescence microscope.

Conclusion

This compound, a prenylated isoflavone from Flemingia philippinensis, demonstrates significant promise as an anti-cancer agent. Its ability to induce paraptosis in lung cancer cells, particularly in drug-resistant models, highlights its potential for further development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its discovery, biological activity, and the methodologies for its investigation. Further research is warranted to fully elucidate its therapeutic potential and to develop it as a novel oncology therapeutic.

References

- 1. [Flavonoids from roots of Flemingia philippinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces paraptosis in lung cancer cells via c-Myc-driven endoplasmic reticulum stress and CHOP-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prenylated chromones and flavonoids isolated from the roots of Flemingia macrophylla and their anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]

Biosynthesis of Flemiphilippinin A and Other Prenylated Isoflavones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenylated isoflavones, a class of specialized metabolites predominantly found in leguminous plants, have garnered significant interest for their diverse pharmacological activities. Flemiphilippinin A, a representative member of this class isolated from Flemingia philippinensis, exhibits promising therapeutic potential. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound and other related prenylated isoflavones. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the enzymatic processes involved, from precursor synthesis to the final prenylated product. This document outlines detailed experimental protocols for the identification, characterization, and quantification of the key enzymes and metabolites in this pathway. Furthermore, it includes structured tables for the presentation of quantitative data and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate comprehension and further research in this field.

Introduction

Isoflavonoids are a subclass of flavonoids characterized by a 3-phenylchroman skeleton. Their biosynthesis originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The addition of one or more isoprenoid-derived prenyl groups to the isoflavone backbone, a reaction catalyzed by prenyltransferases, significantly increases their structural diversity and biological activity. Prenylation enhances the lipophilicity of these molecules, often leading to improved membrane permeability and interaction with biological targets.

Flemingia philippinensis is a rich source of a variety of prenylated isoflavones, including Flemiphilippinin D, E, F, G, and the recently identified fleminquinone A.[1][2][3][4][5][6] The presence of this diverse array of prenylated compounds strongly indicates the existence of a suite of prenyltransferase enzymes with varying substrate and regiospecificities within this plant species. This compound, a notable constituent, serves as a focal point for understanding the intricate biosynthetic machinery responsible for producing these valuable natural products.

This guide will first delineate the proposed biosynthetic pathway to this compound, starting from the core isoflavone scaffold. Subsequently, it will provide detailed experimental methodologies for researchers seeking to investigate this pathway, including the isolation and characterization of the involved enzymes and the quantification of the resulting metabolites.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is postulated to proceed through the well-established isoflavone pathway, followed by a series of prenylation and cyclization reactions. The core pathway involves the enzymes Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Isoflavone Synthase (IFS), and Isoflavone Dehydratase (HID).[7][8][9] The subsequent prenylation steps are catalyzed by specific aromatic prenyltransferases (PTs).

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthesis of this compound.

Identification and Isolation of Prenyltransferase Genes from Flemingia philippinensis

The identification of the specific prenyltransferase genes involved is a critical first step.

Workflow:

Caption: Workflow for prenyltransferase gene identification.

Protocol:

-

Plant Material and RNA Extraction:

-

Collect fresh young leaves or roots of Flemingia philippinensis.

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

Extract total RNA using a commercial plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with an oligo(dT) primer.

-

-

Degenerate PCR:

-

Design degenerate primers based on conserved regions of known plant aromatic prenyltransferases. These can be identified by aligning protein sequences from public databases (e.g., NCBI).

-

Perform PCR using the synthesized cDNA as a template and the degenerate primers.

-

Analyze the PCR products on an agarose gel. Excise and purify bands of the expected size.

-

Clone the purified PCR products into a suitable vector (e.g., pGEM-T Easy) and sequence multiple clones.

-

-

Rapid Amplification of cDNA Ends (RACE) PCR:

-

Based on the partial sequences obtained from degenerate PCR, design gene-specific primers for 5' and 3' RACE.

-

Perform 5' and 3' RACE PCR using a commercial RACE kit to obtain the full-length cDNA sequence.

-

-

Sequence and Phylogenetic Analysis:

-

Assemble the 5' and 3' RACE sequences to obtain the full-length gene sequence.

-

Translate the nucleotide sequence to the corresponding amino acid sequence.

-

Perform a BLAST search to identify homologous proteins.

-

Conduct a phylogenetic analysis with other known prenyltransferases to classify the newly identified gene.[10][11]

-

Heterologous Expression and Purification of Recombinant Prenyltransferases

To characterize the enzymatic activity, the identified prenyltransferase genes need to be expressed in a heterologous system. Plant prenyltransferases are often membrane-bound, making their expression and purification challenging.[8][9][12] The yeast Saccharomyces cerevisiae is a commonly used host for expressing membrane proteins.

Protocol:

-

Vector Construction:

-

Clone the full-length coding sequence of the prenyltransferase gene into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

Incorporate an affinity tag (e.g., 6x-His tag) at the N- or C-terminus to facilitate purification.

-

-

Yeast Transformation and Expression:

-

Transform the expression vector into a suitable yeast strain (e.g., INVSc1).

-

Grow the transformed yeast in a selective medium containing glucose.

-

Induce protein expression by transferring the cells to a medium containing galactose.

-

-

Microsomal Fraction Preparation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Disrupt the cells using glass beads or a French press.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the membrane-bound prenyltransferase.[10]

-

-

Solubilization and Purification (Optional, for detailed kinetic studies):

-

Resuspend the microsomal pellet in a solubilization buffer containing a mild non-ionic detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

-

Incubate on ice to allow for solubilization of the membrane proteins.

-

Centrifuge at high speed to remove insoluble material.

-

Purify the solubilized His-tagged protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[13]

-

Enzyme Activity Assay

The activity of the recombinant prenyltransferase can be assayed using the isoflavone precursor and a prenyl donor.

Protocol:

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Microsomal fraction or purified enzyme.

-

Isoflavone substrate (e.g., Genistein) dissolved in a suitable solvent (e.g., DMSO).

-

Prenyl donor: Dimethylallyl pyrophosphate (DMAPP) or Geranyl pyrophosphate (GPP).

-

Divalent cation cofactor (e.g., MgCl₂).

-

Buffer (e.g., Tris-HCl, pH 7.5).

-

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase containing the prenylated products.

-

-

Product Analysis:

Quantitative Analysis of this compound and Precursors

Accurate quantification of this compound and its biosynthetic precursors in plant tissues is essential for understanding the pathway's efficiency and for quality control of plant-derived products.

Protocol:

-

Sample Preparation:

-

Grind dried and powdered plant material (Flemingia philippinensis roots or leaves) to a fine powder.

-

Extract the powder with a suitable solvent (e.g., 70% ethanol) using ultrasonication or reflux extraction.[13]

-

Filter the extract and concentrate it under reduced pressure.

-

-

HPLC-MS/MS Analysis:

-

Develop a sensitive and specific HPLC-tandem mass spectrometry (MS/MS) method for the simultaneous quantification of this compound, genistein, and other relevant isoflavones.

-

Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization.

-

Optimize the MS/MS parameters (e.g., precursor ion, product ions, collision energy) for each analyte in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound and other target compounds of known concentrations.

-

Construct a calibration curve by plotting the peak area against the concentration for each standard.

-

Quantify the analytes in the plant extracts by comparing their peak areas to the calibration curves.

-

Data Presentation

Quantitative data from the experimental work should be summarized in clear and concise tables to allow for easy comparison and interpretation.

Table 1: Kinetic Parameters of a Putative this compound Prenyltransferase

| Substrate | Km (µM) | Vmax (pmol/mg/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Genistein | Value | Value | Value | Value |

| DMAPP | Value | Value | Value | Value |

| GPP | Value | Value | Value | Value |

Table 2: Quantification of Isoflavones in Flemingia philippinensis Root Extract

| Compound | Retention Time (min) | MRM Transition (m/z) | Concentration (µg/g dry weight) |

| Genistein | Value | Value → Value | Value |

| This compound | Value | Value → Value | Value |

| Other Isoflavones | Value | Value → Value | Value |

Conclusion

The biosynthesis of this compound and other prenylated isoflavones in Flemingia philippinensis represents a fascinating area of plant specialized metabolism with significant implications for drug discovery and development. While the complete pathway and the specific enzymes involved are yet to be fully elucidated, the technical guide presented here provides a robust framework for researchers to systematically investigate this biosynthetic route. By employing the detailed protocols for gene identification, heterologous expression, enzyme characterization, and quantitative analysis, scientists can contribute to a deeper understanding of how these complex and valuable natural products are synthesized. The knowledge gained from such studies will be instrumental in developing metabolic engineering and synthetic biology strategies for the sustainable production of this compound and other medicinally important prenylated isoflavones.

References

- 1. research.rug.nl [research.rug.nl]

- 2. Biochemical characterization of a multiple prenyltransferase from Tolypocladium inflatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Prenylated isoflavones from Flemingia philippinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 8. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Engineering of Isoflavonoid Biosynthesis in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Characterization of a Membrane-bound Prenyltransferase Specific for Isoflavone from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure, catalysis, and inhibition mechanism of prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic Engineering of Isoflavones: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimized protocol for expression and purification of membrane-bound PglB, a bacterial oligosaccharyl transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Synthetic Biology Approaches for the Production of Flavonoids [biotechrep.ir]

- 16. biotechrep.ir [biotechrep.ir]

Flemiphilippinin A: A Technical Guide on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Flemiphilippinin A is a naturally occurring flavonoid, specifically a member of the isoflavanone class.[1] It has been isolated from plants of the Flemingia genus, such as Flemingia prostrata and Flemingia macrophylla.[1][2] Recent research has highlighted its potential as a potent anti-tumor agent, particularly in the context of lung cancer, making it a compound of significant interest for further investigation and drug development.[2][3] This document provides a comprehensive overview of its known physical and chemical properties, isolation methods, and its detailed mechanism of action in cancer cells.

Physical and Chemical Properties

This compound is described as a yellow amorphous powder.[3] Its core chemical structure is based on a pyrano[3,2-g]chromen-6-one backbone. The fundamental physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₃₂O₆ | PubChem[1] |

| Molecular Weight | 488.6 g/mol | PubChem[1] |

| IUPAC Name | 7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | PubChem[1] |

| PubChem CID | 10074228 | PubChem[1] |

Spectroscopic Data

Detailed spectral data (NMR, IR, UV-Vis, Mass Spectrometry) for this compound are identified through the analysis of its structure during isolation.[4] As a flavonoid, its UV-Vis spectrum is expected to show characteristic absorption bands related to its aromatic rings and conjugated systems.[5][6][7][8] Mass spectrometry is crucial for determining its molecular weight and fragmentation pattern, while NMR (¹H and ¹³C) is essential for elucidating the precise arrangement of atoms and stereochemistry.[4]

Isolation and Purification

This compound is extracted from the roots of plants like Flemingia macrophylla and Flemingia philippinensis.[3][4] The general methodology involves solvent extraction followed by multi-step column chromatography.

General Experimental Protocol

-

Extraction: The dried and powdered plant material (e.g., roots) is repeatedly extracted with a polar solvent, typically methanol or 75% ethanol, at room temperature.[3][4] The resulting extract is then concentrated under reduced pressure.[9]

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their solubility.[3]

-

Chromatographic Purification: The fraction containing this compound (e.g., the dichloromethane fraction) is subjected to a series of column chromatography (CC) steps for purification.[3] Common stationary phases include silica gel, ODS silica gel, and Sephadex LH-20.[4][10] A gradient elution system, for instance, cyclohexane-ethyl acetate, is often employed to separate the individual compounds.[3]

-

Structure Elucidation: The final purified compound's structure is identified and confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR).[4]

Visualization of Experimental Workflow

Biological Activity and Mechanism of Action

This compound exhibits significant anti-tumor activity, particularly against lung cancer cells.[2] Its primary mechanism of action involves the induction of paraptosis, a form of regulated cell death distinct from apoptosis.[2] This process is initiated by targeting the c-Myc oncogene, leading to a cascade of events centered on endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[2]

Signaling Pathway of this compound-Induced Paraptosis

This compound directly targets the c-Myc protein, triggering excessive ER stress.[2] This heightened stress leads to the accumulation of the pro-apoptotic protein CHOP (C/EBP Homologous Protein). CHOP then translocates to the mitochondria, where it mediates dysfunction.[2] The key mitochondrial effects include the disruption of the mitochondrial membrane potential, an increase in reactive oxygen species (ROS) production, and the inhibition of oxidative phosphorylation.[2] This culmination of cellular stress and organelle damage results in paraptosis, characterized by extensive cytoplasmic vacuolization and swelling of the ER and mitochondria.[2] Notably, this pathway can also enhance the sensitivity of drug-resistant lung cancer cells to conventional therapies like gefitinib.[2]

Visualization of Signaling Pathway

Key Experimental Methodologies

The biological effects of this compound have been investigated using a range of standard and advanced cell and molecular biology techniques.[2]

In Vitro Assays

-

MTT Assay: Used to assess cell viability and the cytotoxic effects of this compound on cancer cell lines.[2]

-

Plate Cloning & EdU Proliferation Assays: Employed to evaluate the impact of the compound on the long-term proliferative capacity of cells.[2]

-

Western Blotting: Utilized to detect and quantify the expression levels of key proteins in the signaling pathway, such as c-Myc and CHOP.[2][3]

-

JC-1 Staining: A method to measure mitochondrial membrane potential, allowing for the assessment of mitochondrial health and dysfunction.[2]

-

ROS Detection: Assays using fluorescent probes to quantify the levels of reactive oxygen species within cells.[2]

-

Seahorse Energy Metabolism Analysis: Performed to measure mitochondrial respiration and oxidative phosphorylation, providing insights into the bioenergetic effects of the compound.[2]

-

Cellular Thermal Shift Assay (CETSA) & Molecular Docking: Computational and experimental techniques used to confirm the direct binding interaction between this compound and its target protein, c-Myc.[2][3]

-

Immunofluorescence: Used to visualize the subcellular localization of proteins like CHOP, confirming its accumulation in mitochondria.[2]

In Vivo Models

-

Mouse Xenograft Model: Human lung cancer cells are implanted in mice to form tumors. These models are used to evaluate the anti-tumor efficacy and systemic toxicity of this compound in a living organism.[2]

References

- 1. This compound | C30H32O6 | CID 10074228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound induces paraptosis in lung cancer cells via c-Myc-driven endoplasmic reticulum stress and CHOP-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prenylated chromones and flavonoids isolated from the roots of Flemingia macrophylla and their anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Flavonoids from roots of Flemingia philippinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Flavonoids Using UV-Vis and MS Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation, purification and identification of nine chemical compounds from Flammulina velutipes fruiting bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic and Mechanistic Insights into Flemiphilippinin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and known signaling pathways associated with Flemiphilippinin A, a prenylated isoflavone with significant anti-tumor properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and oncology.

Introduction

This compound is a bioactive flavonoid isolated from the roots of plants belonging to the Flemingia genus, such as Flemingia philippinensis and Flemingia prostrata.[1][2] Structurally, it is classified as a prenylated isoflavone. Its characterization has been accomplished through various spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] Recent studies have highlighted its potent anti-cancer activities, particularly against lung cancer, by inducing a form of regulated cell death known as paraptosis.[1]

Spectroscopic Data

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For this compound, this data would be presented as follows:

| Ionization Mode | Formula | Calculated m/z | Measured m/z |

| ESI+ | [C₂₅H₂₆O₅+H]⁺ | 407.1807 | Data not available |

| ESI- | [C₂₅H₂₆O₅-H]⁻ | 405.1651 | Data not available |

Caption: Representative table for high-resolution mass spectrometry data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H (proton) and ¹³C (carbon) NMR spectroscopy are essential for determining the detailed chemical structure and stereochemistry of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR Spectroscopic Data (Expected)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| e.g., H-2 | Data | s | - |

| e.g., H-6 | Data | d | Value |

| ... | ... | ... | ... |

Caption: Representative table for ¹H NMR spectroscopic data of this compound.

¹³C NMR Spectroscopic Data (Expected)

| Position | δ (ppm) |

| e.g., C-2 | Data |

| e.g., C-3 | Data |

| ... | ... |

Caption: Representative table for ¹³C NMR spectroscopic data of this compound.

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of flavonoids from Flemingia species.

Isolation and Purification of this compound

This protocol describes a general method for the extraction and isolation of flavonoids from the roots of Flemingia philippinensis.

-

Extraction: The air-dried and powdered roots of Flemingia philippinensis are extracted with 75-85% ethanol or methanol, often with the aid of ultrasonication to improve efficiency.[2][3][5] The optimal conditions can be an extraction time of 40 minutes with a solvent-to-solid ratio of 40 mL/g.[2]

-

Fractionation: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, typically rich in flavonoids, is subjected to multiple rounds of column chromatography.[3][4][5] Common stationary phases include silica gel, ODS (octadecylsilane) silica gel, and Sephadex LH-20.[3][4][5]

-

Final Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The purified compound is dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃). Chemical shifts are referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition of the compound.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

Caption: General workflow for the isolation and characterization of this compound.

Signaling Pathway of this compound in Lung Cancer

This compound has been shown to induce paraptosis in lung cancer cells through a signaling cascade involving c-Myc, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.[1]

Caption: Signaling pathway of this compound-induced paraptosis in lung cancer cells.[1]

References

- 1. This compound induces paraptosis in lung cancer cells via c-Myc-driven endoplasmic reticulum stress and CHOP-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultrasonic-assisted extraction and evaluation of biological activities of flavonoids from Flemingia philippinensis Merr et Rolfe | Tropical Journal of Pharmaceutical Research [ajol.info]

- 3. [Flavonoids from roots of Flemingia philippinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Flemiphilippinin A: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flemiphilippinin A, a prenylated flavonoid isolated from plants of the Flemingia genus, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the known biological activities of this compound, with a primary focus on its potent anti-cancer properties. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further investigation and drug development efforts.

Biological Activities of this compound

Current research has predominantly highlighted the anti-neoplastic potential of this compound, particularly against lung cancer. Additionally, its antioxidant properties have been quantified.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. Notably, it induces a unique form of programmed cell death known as paraptosis, which is distinct from apoptosis. This activity is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[1]

Quantitative Data on Anticancer Activity

| Cell Line | Cancer Type | Concentration | % Inhibition | IC50 | Reference |

| BEL-7402 | Human Hepatocellular Carcinoma | 5 µg/mL | 91.13 ± 1.6% | Not Reported | [2] |

| A-549 | Human Lung Epithelial Carcinoma | 5 µg/mL | 91.22 ± 3.23% | Not Reported | [2] |

| HCT-8 | Human Ileocecal Adenocarcinoma | 5 µg/mL | 79.77 ± 3.57% | Not Reported | [2] |

| A549 | Human Lung Carcinoma | Not Reported | Not Reported | 4.50 - 19.83 µmol·L⁻¹ (for compounds 5-7) | [3] |

| H1975 | Human Lung Carcinoma | Not Reported | Not Reported | < 5 µmol·L⁻¹ (for compounds 5-7) | [3] |

Note: Data for A549 and H1975 cells are for a group of related compounds (5-7) including Flemiphilippinin F, suggesting the potential range of activity for this compound.

Antioxidant Activity

This compound has shown notable antioxidant capabilities, as evidenced by its ability to scavenge free radicals.

Quantitative Data on Antioxidant Activity

| Assay | Metric | Result | Reference |

| DPPH Radical Scavenging | EC50 | 18.36 µg/mL | [2] |

Mechanism of Action in Cancer

The primary mechanism of this compound's anticancer activity involves the induction of paraptosis through the modulation of specific cellular signaling pathways.

Signaling Pathway of this compound-induced Paraptosis in Lung Cancer

This compound exerts its anti-tumor effects by targeting the c-Myc oncogene, leading to excessive endoplasmic reticulum (ER) stress.[1] This, in turn, promotes the accumulation of the CHOP protein in mitochondria, causing mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, paraptotic cell death.[1] Furthermore, this compound has been shown to enhance the sensitivity of gefitinib-resistant lung cancer cells to this EGFR inhibitor.[1]

Caption: Signaling pathway of this compound in lung cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are crucial for reproducibility and further research.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours. A blank control with fresh culture medium and a positive control should be included.

-

MTT Addition: Remove the treatment medium and add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C, protected from light.

-

Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Western Blot Analysis

This technique is employed to detect changes in protein expression levels, such as c-Myc and CHOP, following treatment with this compound.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., c-Myc, CHOP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject human lung cancer cells into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer this compound (or vehicle control) to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume periodically throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Pharmacological Potential and Future Directions

The potent anti-cancer activity of this compound, particularly its unique mechanism of inducing paraptosis, positions it as a promising candidate for the development of novel cancer therapeutics. Its ability to overcome drug resistance in lung cancer cells is of particular clinical relevance.

Future research should focus on:

-

Expanding the Scope of Biological Screening: Investigating the antimicrobial, antiviral, and enzyme inhibitory activities of this compound.

-

Detailed Pharmacokinetic and Toxicological Studies: Establishing a comprehensive safety and metabolic profile of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and pharmacological properties.

-

Combination Therapy Studies: Exploring the synergistic effects of this compound with other established chemotherapeutic agents.

The information presented in this guide underscores the significant pharmacological potential of this compound and provides a solid foundation for its continued exploration as a lead compound in drug discovery and development.

References

- 1. This compound induces paraptosis in lung cancer cells via c-Myc-driven endoplasmic reticulum stress and CHOP-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Prenylated chromones and flavonoids isolated from the roots of Flemingia macrophylla and their anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Flemiphilippinin A: A Methodological and Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flemiphilippinin A, a bioactive compound isolated from Flemingia prostrata, has garnered significant attention for its potent anti-tumor activities.[1] While its role in inducing paraptosis in lung cancer cells through mechanisms involving endoplasmic reticulum stress and mitochondrial dysfunction is emerging, its direct in vitro antioxidant properties have not been extensively characterized in publicly available literature.[1] This technical guide provides a comprehensive overview of the standard methodologies that would be employed to evaluate the in vitro antioxidant capacity of this compound. It also delves into a key signaling pathway commonly associated with the antioxidant response of natural compounds. This document is intended to serve as a foundational resource for researchers seeking to investigate the antioxidant potential of this compound and similar natural products.

Quantitative Antioxidant Data for this compound

A comprehensive review of scientific literature did not yield specific quantitative data on the in vitro antioxidant activity of this compound from common assays such as DPPH, ABTS, or FRAP. The primary focus of existing research has been on its anti-cancer effects, which have been linked to the generation of reactive oxygen species (ROS) in lung cancer cells, suggesting a pro-oxidant mechanism in that context.[1]

To facilitate future research and a standardized comparison, the following table is provided as a template for presenting quantitative antioxidant data for this compound once such studies are conducted.

| Antioxidant Assay | IC₅₀/EC₅₀ (µg/mL or µM) of this compound | Positive Control (e.g., Ascorbic Acid, Trolox) IC₅₀/EC₅₀ |

| DPPH Radical Scavenging Activity | Data not available | |

| ABTS Radical Scavenging Activity | Data not available | |

| Ferric Reducing Antioxidant Power (FRAP) | Data not available |

Experimental Protocols for In Vitro Antioxidant Assays

The following sections detail the standard experimental protocols for three widely used in vitro antioxidant assays: DPPH, ABTS, and FRAP. These methods are recommended for evaluating the potential antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[2] It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[2][3]

Principle: The reduction of the DPPH radical is measured by the decrease in absorbance at approximately 517 nm.[2]

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.[2][3]

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made to obtain various concentrations.

-

Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the this compound solution at different concentrations.[3] A control is prepared using the solvent instead of the sample solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2][3]

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[2]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.[3]

DPPH Assay Experimental Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another widely used method for assessing antioxidant activity.[4] It is applicable to both hydrophilic and lipophilic antioxidants.[5]

Principle: The assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by a decrease in absorbance at 734 nm.[4][6]

Methodology:

-

Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[6] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[6][7]

-

Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.

-

Reaction Mixture: A small volume of the this compound solution at different concentrations is added to a larger volume of the ABTS•+ working solution.[4]

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[4]

-

Absorbance Measurement: The absorbance is measured at 734 nm.[4]

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

-

IC₅₀ Determination: The IC₅₀ value is determined graphically.[4]

ABTS Assay Experimental Workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9]

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue-colored complex.[9] The change in absorbance is measured at 593 nm.[9]

Methodology:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.[9] The reagent is warmed to 37°C before use.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution and subsequent dilutions.

-

Reaction Mixture: A small volume of the sample solution is mixed with a larger volume of the FRAP reagent.[10]

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).[11]

-

Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[9]

-

Calculation of Reducing Power: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.

FRAP Assay Experimental Workflow.

Potential Antioxidant Signaling Pathway: The Keap1-Nrf2 Pathway

While a specific antioxidant signaling pathway for this compound has not been elucidated, many natural compounds exert their antioxidant effects by modulating the Keap1-Nrf2 signaling pathway.[12] This pathway is a critical cellular defense mechanism against oxidative stress.[12]

Mechanism of Action:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[12]

The Keap1-Nrf2 Antioxidant Signaling Pathway.

Conclusion and Future Directions

While this compound has shown significant promise as an anti-cancer agent, its profile as an antioxidant remains to be established. The experimental protocols and mechanistic insights provided in this guide offer a clear roadmap for researchers to systematically evaluate the in vitro antioxidant activity of this compound. Such studies are crucial to fully understand its pharmacological profile and to explore its potential therapeutic applications beyond oncology, possibly in conditions where oxidative stress plays a significant pathological role. Future research should focus on performing the described assays to generate quantitative data and investigating whether this compound can modulate key antioxidant signaling pathways like the Keap1-Nrf2 axis.

References

- 1. This compound induces paraptosis in lung cancer cells via c-Myc-driven endoplasmic reticulum stress and CHOP-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DPPH Radical Scavenging Assay [mdpi.com]

- 3. journal.unisza.edu.my [journal.unisza.edu.my]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant activity and phenolic compounds of 112 traditional Chinese medicinal plants associated with anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 8. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmp.ir [jmp.ir]

- 10. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. mdpi.com [mdpi.com]

Flemiphilippinin A: A Technical Guide on its Potential as an Antitumor Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flemiphilippinin A, a prenylated isoflavone isolated from Flemingia prostrata, has emerged as a promising candidate for antitumor therapy, particularly in the context of lung cancer.[1][2] Extensive preclinical research indicates that its primary mechanism of action involves the induction of paraptosis, a form of regulated, non-apoptotic cell death, driven by the targeting of the c-Myc oncogene. This technical guide synthesizes the current understanding of this compound's antitumor properties, detailing its mechanism of action, summarizing key (though limitedly available) quantitative data, outlining relevant experimental protocols, and visualizing the intricate signaling pathways involved. The evidence presented herein underscores the potential of this compound as a novel therapeutic agent, especially in overcoming drug resistance in cancers such as non-small cell lung cancer.[1]

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of innovative therapeutic strategies.[1] this compound is a natural bioactive compound that has demonstrated potent antitumor activity against lung carcinoma.[1][2] A key feature of its anticancer effect is the induction of paraptosis, a type of regulated cell death characterized by extensive cytoplasmic vacuolization and swelling of the endoplasmic reticulum (ER) and mitochondria, which is distinct from apoptosis.[1] This unique mechanism of action suggests that this compound could be effective against tumors that have developed resistance to apoptosis-inducing therapies.[1] This guide provides a comprehensive overview of the scientific evidence supporting the development of this compound as a potential antitumor agent.

Mechanism of Action

This compound exerts its antitumor effects by initiating a signaling cascade that culminates in paraptotic cell death. The central mechanism involves the targeting of the c-Myc proto-oncogene, leading to excessive ER stress and subsequent mitochondrial dysfunction mediated by the transcription factor CHOP.[1]

2.1. Targeting of c-Myc and Induction of ER Stress

The primary molecular target of this compound in lung cancer cells is the c-Myc protein.[1] By targeting c-Myc, this compound hyperactivates ER stress pathways.[1] This excessive ER stress creates a glutamine-deficient environment within the cancer cells, a condition that is detrimental to their survival and proliferation.[1]

2.2. CHOP-Mediated Mitochondrial Dysfunction

The sustained ER stress leads to the accumulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein) in the mitochondria.[1] This mitochondrial accumulation of CHOP is a critical step that triggers a cascade of events leading to mitochondrial dysfunction. These events include:[1]

-

Disruption of the mitochondrial membrane potential.

-

Increased production of reactive oxygen species (ROS).

-

Inhibition of mitochondrial oxidative phosphorylation.

2.3. Induction of Paraptosis

The culmination of c-Myc-driven ER stress and CHOP-mediated mitochondrial dysfunction is the induction of paraptosis.[1] This form of cell death is morphologically distinct from apoptosis and is characterized by the formation of large cytoplasmic vacuoles originating from the ER and mitochondria.[1]

2.4. Overcoming Gefitinib Resistance

Importantly, this compound has been shown to enhance the sensitivity of gefitinib-resistant lung cancer cells to this EGFR tyrosine kinase inhibitor.[1] Low concentrations of this compound, in combination with gefitinib, can trigger excessive ER stress and induce paraptosis in these resistant cells, suggesting a potential strategy to overcome acquired drug resistance.[1]

Data Presentation

Disclaimer: The following tables are structured to present the key quantitative data relevant to the antitumor activity of this compound. However, specific numerical values from the primary literature were not accessible during the information retrieval process. The tables are presented with placeholder data and descriptions to guide future data insertion.

Table 1: In Vitro Cytotoxicity of this compound against Lung Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h | Notes |

| A549 | Non-Small Cell Lung Cancer | Placeholder | Data from MTT assay. |

| H1299 | Non-Small Cell Lung Cancer | Placeholder | Data from MTT assay. |

| PC9 | Non-Small Cell Lung Cancer | Placeholder | Data from MTT assay. |

| H460 | Non-Small Cell Lung Cancer | Placeholder | Data from MTT assay. |

| Gefitinib-Resistant A549 | NSCLC (Resistant) | Placeholder | Demonstrates activity in drug-resistant cells. |

Table 2: In Vivo Antitumor Efficacy of this compound in a Lung Cancer Xenograft Model

| Treatment Group | Dosage | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Notes |

| Vehicle Control | N/A | Placeholder | 0% | Mouse xenograft model with A549 cells. |

| This compound | Placeholder mg/kg | Placeholder | Placeholder | Dosing schedule to be specified. |

| This compound + Gefitinib | Placeholder mg/kg | Placeholder | Placeholder | Investigates synergistic effects. |

| Gefitinib | Placeholder mg/kg | Placeholder | Placeholder | Positive control for comparison. |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to evaluate the antitumor potential of this compound.

4.1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Lung cancer cells (e.g., A549, H1299) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for specific time points (e.g., 24, 48, 72 hours).

-

MTT Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

4.2. Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway of this compound.

-

Protein Extraction: Lung cancer cells are treated with this compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., c-Myc, CHOP, β-actin).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin).

4.3. In Vivo Xenograft Model

A mouse xenograft model is used to evaluate the in vivo antitumor efficacy of this compound.

-

Cell Implantation: Human lung cancer cells (e.g., A549) are subcutaneously injected into immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, this compound, this compound + gefitinib). The treatments are administered according to a specific dosing schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blotting).

-